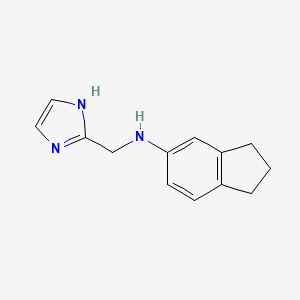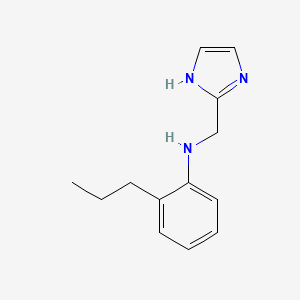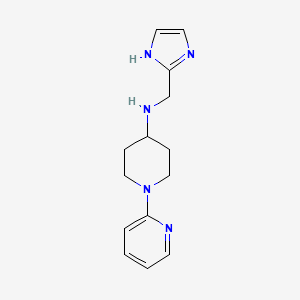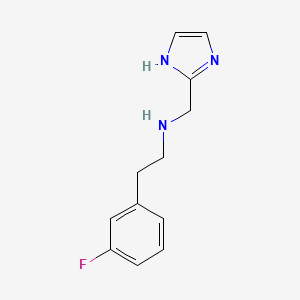![molecular formula C13H13F3N2O2 B7588436 3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid](/img/structure/B7588436.png)
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid, also known as CFTRinh-172, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 and has since been the subject of numerous scientific studies.
Mécanisme D'action
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid works by inhibiting the function of CFTR channels. It binds to a specific site on the protein and prevents it from opening, thereby reducing the movement of salt and water across cell membranes. This can help to alleviate the symptoms of CF by reducing the buildup of thick, sticky mucus in the lungs and other organs.
Biochemical and Physiological Effects:
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid has been shown to have a number of biochemical and physiological effects. In laboratory experiments, it has been found to reduce the activity of CFTR channels in a dose-dependent manner. It has also been shown to reduce the production of mucus in the lungs and improve lung function in animal models of CF. In addition, it has been shown to have anti-inflammatory effects and to reduce the production of cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid has several advantages for use in laboratory experiments. It is a highly specific inhibitor of CFTR channels and has been extensively characterized in vitro and in vivo. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also some limitations to its use. It can be toxic at high concentrations and may have off-target effects on other ion channels. In addition, its effects may vary depending on the specific cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid. One area of interest is the development of more potent and selective inhibitors of CFTR channels. Another area of interest is the use of 3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the mechanisms underlying the anti-inflammatory effects of 3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid, which may have broader implications for the treatment of other inflammatory diseases.
Méthodes De Synthèse
The synthesis of 3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid involves several steps, including the reaction of 2-methylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-cyano-N-methyl-4-(trifluoromethyl)aniline to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases caused by defective cystic fibrosis transmembrane conductance regulator (CFTR) channels. CFTR is a protein that regulates the movement of salt and water across cell membranes. Mutations in the CFTR gene can lead to the development of CF, a life-threatening disease that affects the lungs, pancreas, and other organs.
Propriétés
IUPAC Name |
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-8(12(19)20)7-18(2)11-4-3-10(13(14,15)16)5-9(11)6-17/h3-5,8H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJNKVXAXWIPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=C(C=C(C=C1)C(F)(F)F)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)





![5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7588389.png)

![2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid](/img/structure/B7588398.png)
![3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7588402.png)
![3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid](/img/structure/B7588418.png)
![3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588430.png)
![2-Methyl-3-[methyl-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]amino]propanoic acid](/img/structure/B7588435.png)